2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
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Overview
Description
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline is a sterically hindered secondary amine. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry. It is specifically useful for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This method was reported by Baran and coworkers and has been recognized for its efficiency in accessing hindered amines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hydroamination techniques. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline has several scientific research applications, including:
Chemistry: It serves as a building block for organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of hindered amines with biological targets.
Medicine: It is utilized in the development of drug candidates, especially those containing hindered amine motifs.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline include:
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(4-(tert-butylamino)phenyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique steric hindrance and chemical properties. This makes it particularly valuable in the synthesis of drug candidates and other complex molecules, providing a distinct advantage in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C16H27NO |
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Molecular Weight |
249.39 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline |
InChI |
InChI=1S/C16H27NO/c1-12-8-9-14(18-7)13(10-12)17-16(5,6)11-15(2,3)4/h8-10,17H,11H2,1-7H3 |
InChI Key |
VLGMFJHPVJBDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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